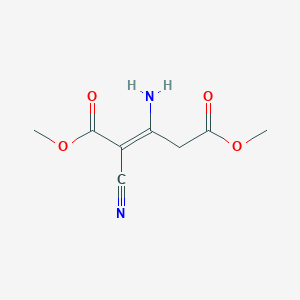![molecular formula C30H28N2O2 B375349 N-[3,3'-DIMETHYL-4'-(2-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-METHYLBENZAMIDE](/img/structure/B375349.png)
N-[3,3'-DIMETHYL-4'-(2-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-METHYLBENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with multiple substituents, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation: The acylated product undergoes amidation with an amine to form the amide bond.
Substitution Reactions: Various substituents are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions
N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{3,3’-dimethyl-4’-[(2-chlorobenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide
- N-{3,3’-dimethyl-4’-[(2-fluorobenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide
Uniqueness
N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide stands out due to its specific substituents, which can significantly influence its chemical reactivity and potential applications. The presence of the 2-methylbenzoyl group, in particular, imparts unique properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C30H28N2O2 |
|---|---|
Peso molecular |
448.6g/mol |
Nombre IUPAC |
2-methyl-N-[2-methyl-4-[3-methyl-4-[(2-methylbenzoyl)amino]phenyl]phenyl]benzamide |
InChI |
InChI=1S/C30H28N2O2/c1-19-9-5-7-11-25(19)29(33)31-27-15-13-23(17-21(27)3)24-14-16-28(22(4)18-24)32-30(34)26-12-8-6-10-20(26)2/h5-18H,1-4H3,(H,31,33)(H,32,34) |
Clave InChI |
WKLGMIQYIRADIM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4C)C)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-butyl-1'-(4-chlorophenyl)-2'-cyanospiro[9H-fluorene-9,5'-pyrazolidine]](/img/structure/B375266.png)
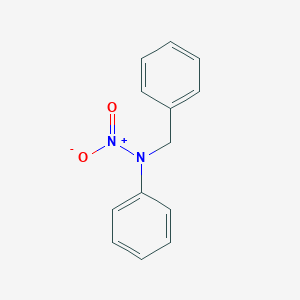
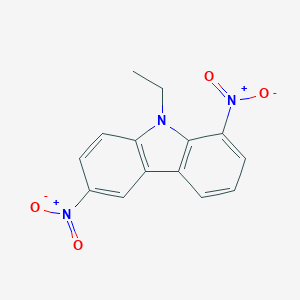
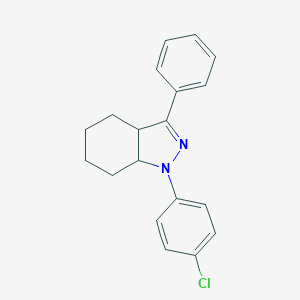
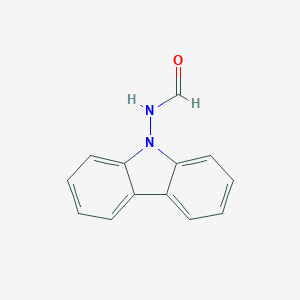
![11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene](/img/structure/B375273.png)
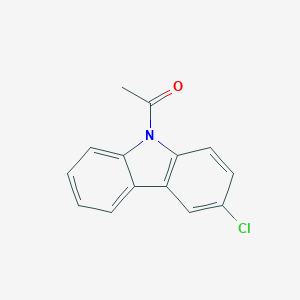
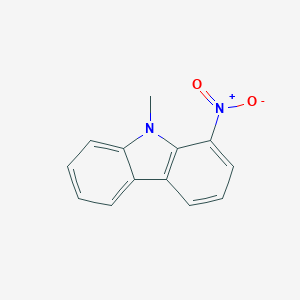
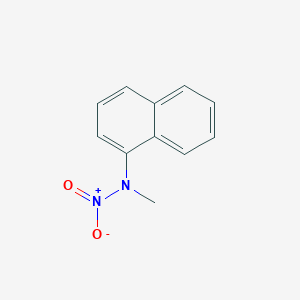
![3,6-bisnitro-9-[(4-methylphenyl)sulfonyl]-9H-carbazole](/img/structure/B375278.png)
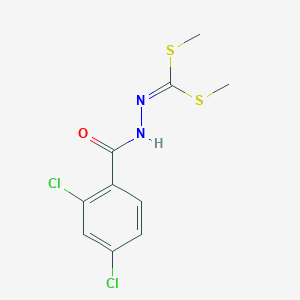
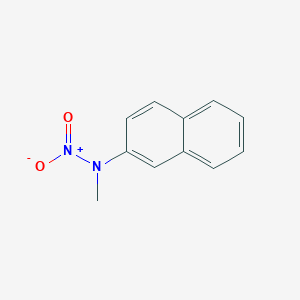
![N-[1-(1H-benzimidazol-2-yl)ethylidene]-N-(4-methylphenyl)amine](/img/structure/B375284.png)
